Ferrate(3-), tris[ethanedioato(2-)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrate(3-), tris[ethanedioato(2-)- can be synthesized by reacting potassium oxalate with ferric chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolve potassium oxalate in water.
- Add ferric chloride solution to the potassium oxalate solution.
- Stir the mixture and allow it to react, forming a green precipitate.
- Filter the precipitate and wash it with cold water.
- Dry the product to obtain tripotassium;iron(3+);oxalate;trihydrate .
Industrial Production Methods
In industrial settings, the production of tripotassium;iron(3+);oxalate;trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ferrate(3-), tris[ethanedioato(2-)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in the +3 oxidation state.
Substitution Reactions: Ligand exchange reactions can occur, where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding other ligands such as ethylenediamine under controlled conditions.
Major Products
Oxidation-Reduction: The major products depend on the specific reagents used but can include reduced or oxidized forms of iron complexes.
Substitution: The products are typically new coordination complexes with different ligands.
Scientific Research Applications
Ferrate(3-), tris[ethanedioato(2-)- has several scientific research applications:
Photochemistry: It is used in chemical actinometry to measure light flux due to its light-sensitive properties.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Biological Studies: It serves as a model compound for studying iron coordination in biological systems.
Industrial Applications: It is used in the synthesis of other iron complexes and in processes requiring precise control of iron(III) ions.
Mechanism of Action
The mechanism of action of tripotassium;iron(3+);oxalate;trihydrate involves its ability to undergo photochemical reactions. When exposed to light, the compound absorbs photons, leading to the excitation of electrons and subsequent redox reactions. This property makes it useful in photochemical studies and applications .
Comparison with Similar Compounds
Similar Compounds
Potassium ferrioxalate: Similar in structure but may differ in hydration state.
Iron(III) oxalate: Another iron-oxalate complex with different stoichiometry.
Potassium tris(oxalato)chromate(III): A chromium analog with similar coordination but different metal center.
Uniqueness
Ferrate(3-), tris[ethanedioato(2-)- is unique due to its specific coordination environment and photochemical properties. Its ability to act as a chemical actinometer sets it apart from other iron complexes .
Properties
IUPAC Name |
tripotassium;iron(3+);oxalate;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQLVVAEJDHLC-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Fe+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FeK3O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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